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Retaspimycin hydrochloride - 857402-63-2

Retaspimycin hydrochloride

Catalog Number: EVT-280222
CAS Number: 857402-63-2
Molecular Formula: C31H46ClN3O8
Molecular Weight: 624.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Retaspimycin hydrochloride is a hydrochloride that is the monohydrochloride salt of retaspimycin. A semi-synthetic water-soluble analogue of geldanamycin used in cancer treatment. It has a role as a Hsp90 inhibitor and an antineoplastic agent. It contains a retaspimycin(1+).
Retaspimycin Hydrochloride is the hydrochloride salt of a small-molecule inhibitor of heat shock protein 90 (HSP90) with antiproliferative and antineoplastic activities. Retaspimycin binds to and inhibits the cytosolic chaperone functions of HSP90, which maintains the stability and functional shape of many oncogenic signaling proteins and may be overexpressed or overactive in tumor cells. Retaspimycin-mediated inhibition of HSP90 promotes the proteasomal degradation of oncogenic signaling proteins in susceptible tumor cell populations, which may result in the induction of apoptosis.
Synthesis Analysis

Retaspimycin hydrochloride is synthesized as a hydroquinone hydrochloride salt derivative of 17-AAG. The synthesis involves several key steps:

  1. Starting Material: The synthesis begins with 17-AAG, which is a semi-synthetic derivative of geldanamycin.
  2. Hydroquinone Formation: The hydroquinone form is generated through reduction of the quinone structure present in 17-AAG.
  3. Salt Formation: The hydroquinone is then reacted with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

The synthesis process is notable for its ability to produce a highly soluble compound that can be administered intravenously without the need for organic solvents .

Molecular Structure Analysis

The molecular structure of retaspimycin hydrochloride features:

  • Core Structure: It retains the core structure of 17-AAG, which includes a resorcinol moiety that is crucial for HSP90 inhibition.
  • Functional Groups: Key functional groups include hydroxyl groups that contribute to its solubility and binding affinity to HSP90.
  • Chloride Ion: The presence of the chloride ion in the hydrochloride salt form enhances its pharmacokinetic properties.

The three-dimensional conformation allows it to effectively bind to the ATP/ADP-binding pocket of HSP90, facilitating its mechanism of action as an inhibitor .

Chemical Reactions Analysis

Retaspimycin hydrochloride undergoes several chemical reactions relevant to its pharmacological activity:

  1. Deprotonation: Upon entering systemic circulation, retaspimycin hydrochloride is deprotonated to yield the free base form, which is more active.
  2. Oxidation: The free base can be oxidized back to 17-AAG through metabolic pathways involving cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites like 17-amino-17-demethoxygeldanamycin (17-AG) that also contribute to HSP90 inhibition .
  3. Metabolic Pathways: The compound's metabolic pathways include phase I metabolism (oxidation) and phase II metabolism (conjugation), which affect its pharmacokinetics and efficacy.
Mechanism of Action

Retaspimycin hydrochloride functions primarily as an inhibitor of HSP90. The mechanism involves:

  • Binding Affinity: It binds selectively to the ATP/ADP-binding site of HSP90, preventing the protein from undergoing conformational changes necessary for its chaperone activity.
  • Client Protein Degradation: This inhibition leads to the degradation of client proteins that are critical for tumor growth and survival, such as KIT and PDGFRα, thereby exerting antitumor effects.
  • Cellular Effects: In vitro studies have shown that retaspimycin hydrochloride induces apoptosis in various cancer cell lines by disrupting the function of multiple signaling pathways dependent on HSP90 .
Physical and Chemical Properties Analysis

Key physical and chemical properties of retaspimycin hydrochloride include:

  • Solubility: Highly soluble in water (>200 mg/mL), allowing for easy formulation and administration.
  • Stability: Stable under physiological conditions but can undergo oxidation in metabolic processes.
  • Molecular Weight: Approximately 617.18 g/mol.

These properties contribute significantly to its therapeutic potential and clinical application as an anticancer agent .

Applications

Retaspimycin hydrochloride has been investigated for various scientific applications, primarily in oncology:

Molecular Mechanisms of Hsp90 Inhibition by Retaspimycin Hydrochloride

Biochemical Basis of Hsp90 Chaperone Function DisruptionRetaspimycin hydrochloride (IPI-504) is a hydroquinone hydrochloride derivative of the natural product geldanamycin. It inhibits the ATPase activity of Heat Shock Protein 90 (Hsp90) by competitively binding to the N-terminal ATP-binding pocket (NBD), preventing the conformational changes essential for Hsp90's chaperone cycle. Hsp90 functions as a homodimer, cycling between "open" and "closed" conformations during client protein maturation. ATP binding at the N-terminal domain induces N-terminal dimerization and formation of the catalytically active "closed" state, where client proteins are encapsulated within the chaperone cavity for folding and stabilization. Retaspimycin's binding blocks ATP hydrolysis, trapping Hsp90 in an ADP-bound, inactive conformation that cannot progress through the chaperone cycle. This disruption prevents the stabilization of oncogenic client proteins, leading to their ubiquitination and degradation [3] [4] [6]. The biochemical consequence is the collapse of Hsp90-dependent proteostasis in cancer cells, which exhibit heightened dependence on Hsp90 due to elevated proteotoxic stress from mutated/overexpressed oncoproteins [4].

Structural Determinants of Retaspimycin-Hsp90 Binding Dynamics

The structural interaction between retaspimycin and Hsp90 involves specific domains and motifs critical for its inhibitory activity:

  • N-terminal Domain Binding: Retaspimycin occupies the adenine nucleotide-binding pocket in the Hsp90 N-terminal domain (residues 1–220), forming hydrogen bonds with Asp93 and hydrophobic interactions with Leu48, Val150, and Phe138. This binding sterically hinders ATP access and prevents the conformational shift required for N-terminal dimerization [3] [6].
  • Charged Linker Region Influence: The flexible linker connecting the N-terminal and middle domains (residues 221–287) modulates Hsp90's conformational plasticity. Retaspimycin binding alters linker dynamics, impairing communication between domains and reducing affinity for co-chaperones like Cdc37, which is essential for kinase client loading [4] [6].
  • Isoform Selectivity: While Hsp90α/β (cytosolic isoforms) are primary targets, retaspimycin exhibits reduced affinity for the endoplasmic reticulum isoform GRP94 and mitochondrial TRAP1. This selectivity arises from sequence divergence in the ATP-binding pockets of these isoforms [3] [4].In vivo, retaspimycin exists in equilibrium with its oxidized form (17-AAG), facilitated by cellular reductases. This redox dynamic enhances tissue distribution and intracellular retention compared to first-generation ansamycins [7] [9].

Table 1: Key Structural Domains of Hsp90 Targeted by Retaspimycin

Hsp90 DomainResidue RangeFunctionRetaspimycin Interaction
N-terminal (NTD)1–220ATP binding/hydrolysisCompetitive inhibition of ATP binding
Charged Linker221–287Inter-domain flexibilityAlters conformational dynamics
Middle (MD)288–488Client protein bindingIndirect disruption via allostery
C-terminal (CTD)489–732DimerizationNo direct binding

Client Protein Degradation Pathways (KIT, PDGFRα, HER2)

Retaspimycin induces proteasomal degradation of oncogenic Hsp90 clients through ubiquitin-mediated pathways:

  • HER2 Degradation: In HER2+ breast cancer, retaspimycin disrupts Hsp90-HER2 complexes, exposing HER2 to CHIP (C-terminus of HSC70-Interacting Protein) E3 ubiquitin ligase. Ubiquitinated HER2 is targeted to the 26S proteasome, reducing HER2 surface expression and dimerization. This mechanism remains active in trastuzumab-resistant models where p95-HER2 (truncated form) is degraded [7] [4].
  • KIT/PDGFRα Degradation: Gastrointestinal stromal tumors (GIST) driven by mutant KIT or PDGFRα rely on Hsp90 for kinase stability. Retaspimycin promotes KIT ubiquitination via Cullin-5/RING-box protein complexes, suppressing constitutively active signaling. PDGFRα mutants (e.g., D842V) show similar degradation sensitivity [7] [9].
  • Additional Clients: Epidermal Growth Factor Receptor (EGFR), MET, and BRAF (including V600E mutant) are destabilized, compromising their roles in proliferation and survival pathways [3] [6].

Table 2: Oncogenic Client Proteins Degraded Following Retaspimycin Treatment

Client ProteinCancer TypeUbiquitin LigaseFunctional Consequence
HER2/p95-HER2Breast cancerCHIPLoss of PI3K/Akt survival signaling
KIT (mutant)GISTCullin-5/RBX1Impaired stem cell factor signaling
PDGFRα (mutant)GIST, glioblastomaCHIPReduced migration/invasion
BRAF V600EMelanomaHECHLAbrogated MAPK pathway activation
HIF-1αRenal cell carcinomapVHL (restored)Inhibition of angiogenesis

Modulation of Downstream Oncogenic Signaling (MAPK, PI3K/Akt)

Retaspimycin exerts multipathway inhibition by degrading upstream kinases and transcription factors:

  • MAPK Pathway Suppression: Degradation of client kinases (BRAF, CRAF, MEK) disrupts the RAF-MEK-ERK cascade. In KRAS-mutant NSCLC, retaspimycin reduces phospho-ERK levels by >60%, inducing G1/S cell cycle arrest through downregulation of cyclin D1 and CDK4/6 [6] [9].
  • PI3K/Akt Pathway Inhibition: Akt is an Hsp90 client destabilized by retaspimycin. Akt degradation reduces phosphorylation of mTORC1 substrates (S6K, 4E-BP1), inhibiting cap-dependent translation. Additionally, PI3K/Akt activity is required for Hsp90/Hsp70 expression; retaspimycin indirectly suppresses HIF-1α stabilization by reducing Hsp90 levels in a PI3K-dependent manner [10] [4].
  • Cell Cycle Arrest: Retaspimycin depletes CDK4, CDK6, and telomerase (hTERT), inducing G1/S arrest. Concurrent downregulation of survivin and PLK1 promotes G2/M arrest and mitotic catastrophe [6].

Role in Proteostasis Collapse and Ubiquitin-Proteasome System Activation

Retaspimycin forces cancer cells into proteotoxic crisis through two interconnected mechanisms:

  • Proteostasis Network Overload: By inhibiting Hsp90, retaspimycin exposes metastable client proteins to the cellular quality control machinery. Misfolded clients accumulate, overwhelming Hsp70/HSP40 refolding capacity. This triggers the Heat Shock Response (HSR) via HSF1 trimerization and nuclear translocation, but sustained Hsp90 inhibition depletes proteostatic reserves [3] [6].
  • Ubiquitin-Proteasome System (UPS) Activation: Misfolded clients are polyubiquitinated by E3 ligases (CHIP, MDM2) and degraded by the 26S proteasome. Retaspimycin increases ubiquitin-conjugated protein aggregates by 3–5-fold in tumor cells. In cases of proteasome saturation, aggregated proteins accumulate, inducing ER stress and the unfolded protein response (UPR), culminating in apoptosis [5] [6]. Notably, tumors with high basal UPS activity (e.g., multiple myeloma) show heightened sensitivity to retaspimycin [5].

List of Compounds Mentioned:

  • Retaspimycin hydrochloride
  • Geldanamycin
  • 17-AAG (Tanespimycin)
  • HER2 (Human Epidermal Growth Factor Receptor 2)
  • KIT (Stem Cell Factor Receptor)
  • PDGFRα (Platelet-Derived Growth Factor Receptor Alpha)
  • BRAF (Serine/Threonine-Protein Kinase B-Raf)
  • Akt (Protein Kinase B)
  • HIF-1α (Hypoxia-Inducible Factor 1-Alpha)
  • CHIP (STUB1)
  • PI3K (Phosphatidylinositol 3-Kinase)
  • MAPK (Mitogen-Activated Protein Kinase)

Properties

CAS Number

857402-63-2

Product Name

Retaspimycin hydrochloride

IUPAC Name

[(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-13,20,22-trihydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3-oxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate;hydrochloride

Molecular Formula

C31H46ClN3O8

Molecular Weight

624.2 g/mol

InChI

InChI=1S/C31H45N3O8.ClH/c1-8-12-33-26-21-13-17(2)14-25(41-7)27(36)19(4)15-20(5)29(42-31(32)39)24(40-6)11-9-10-18(3)30(38)34-22(28(21)37)16-23(26)35;/h8-11,15-17,19,24-25,27,29,33,35-37H,1,12-14H2,2-7H3,(H2,32,39)(H,34,38);1H/b11-9-,18-10+,20-15+;/t17-,19+,24+,25+,27-,29+;/m1./s1

InChI Key

OIRUWDYJGMHDHJ-AFXVCOSJSA-N

SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl

Solubility

soluble in DMSO

Synonyms

17-(allylamino)-17-demethoxy-geldanamycin
17-(allylamino)-17-demethoxygeldanamycin
17-AAG
17-allyl-aminogeldanamycin
17-allylamino-17-demethoxygeldanamycin
17-allylamino-17-demethoxygeldanamycin hydroquinone
17-allylamino-17-demethoxygeldanamycin hydroquinone salt
17-allylamino-geldanamycin
17-allylaminogeldanamycin
17-N-allylamino-17-demethoxygeldanamycin
17AAG
CNF1010
IPI 493
IPI 504
IPI-493
IPI-504
IPI493
IPI504
NSC 330507
NSC-330507
retaspimycin hydrochloride
tanespimycin

Canonical SMILES

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)C)OC)OC(=O)N)C)C)O)OC.Cl

Isomeric SMILES

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=C(C(=C2O)C1)NCC=C)O)/C)OC)OC(=O)N)\C)C)O)OC.Cl

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